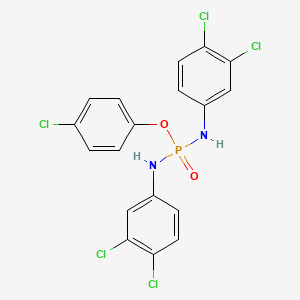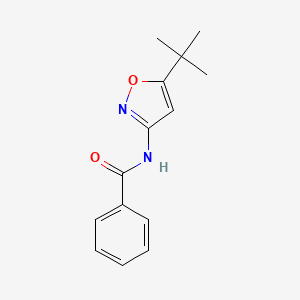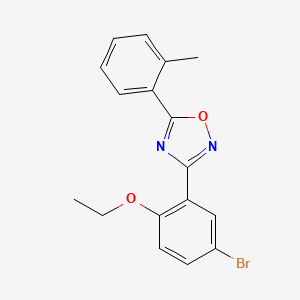![molecular formula C18H13Cl2N3O3S B4920753 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. GSK-J4 is a potent and selective inhibitor of the histone demethylase JMJD3, which plays a crucial role in epigenetic regulation.
作用机制
The mechanism of action of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide is based on its ability to inhibit the histone demethylase JMJD3. JMJD3 is responsible for the removal of methyl groups from histones, which plays a crucial role in epigenetic regulation. The inhibition of JMJD3 by this compound leads to an increase in the levels of methylated histones, which in turn affects gene expression. The specific effects of this compound on gene expression depend on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammatory stimuli. This compound has also been shown to have anti-cancer effects, inducing cell death in cancer cells and inhibiting cancer cell migration and invasion. This compound has been tested in several preclinical models of cancer, showing promising results.
实验室实验的优点和局限性
The advantages of using 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide in lab experiments include its high potency and selectivity for JMJD3, making it a useful tool for studying the role of JMJD3 in epigenetic regulation. However, the limitations of using this compound include its potential off-target effects, as well as the fact that it is a small molecule inhibitor that may not accurately reflect the effects of genetic knockout of JMJD3.
未来方向
There are several future directions for the study of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3, which may have improved therapeutic potential. Another area of research is the identification of specific downstream targets of JMJD3 that are responsible for its anti-inflammatory and anti-cancer effects. Finally, the potential clinical applications of this compound in the treatment of inflammatory diseases and cancer should be further explored.
合成方法
The synthesis of 4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide involves several steps, including the formation of a sulfonyl chloride, which is then reacted with an amine to form a sulfonamide. The resulting compound is then coupled with a benzamide to form this compound. The synthesis of this compound has been described in detail in several publications and is a well-established procedure.
科学研究应用
4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. The inhibition of JMJD3 by this compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to have anti-cancer effects, as JMJD3 is known to play a role in cancer progression. This compound has been tested in several preclinical models of cancer, showing promising results.
属性
IUPAC Name |
4-chloro-3-[(5-chloropyridin-2-yl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-7-9-17(21-11-13)23-27(25,26)16-10-12(6-8-15(16)20)18(24)22-14-4-2-1-3-5-14/h1-11H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPIVKELXROBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)

![4-[3-(benzyloxy)-4-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4920714.png)


![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)

![1-[2-(4-biphenylyl)-2-oxoethyl]-3,5-dibromopyridinium bromide](/img/structure/B4920763.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)

